molecular formula C10H6INO2 B11833494 6-Iodo-8-quinolinecarboxylic acid CAS No. 70585-50-1

6-Iodo-8-quinolinecarboxylic acid

Cat. No.: B11833494
CAS No.: 70585-50-1
M. Wt: 299.06 g/mol
InChI Key: LUUJHZXJXVGGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-8-quinolinecarboxylic acid (CAS 70585-50-1) is a halogenated quinoline derivative with the molecular formula C₁₀H₆INO₂ and a molecular weight of 299.06 g/mol . This compound serves as a valuable synthetic intermediate in medicinal chemistry and agricultural research. Quinoline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects, largely due to their ability to interact with and inhibit key bacterial enzymes and proteins . The iodine substituent on the quinoline core makes this compound a particularly useful precursor for further chemical modifications via cross-coupling reactions, enabling the development of more complex targeted molecules . In agricultural science, research into iodoquinolines has demonstrated their potential as a source of iodine for plant biofortification, an innovative strategy to combat dietary iodine deficiency . Furthermore, related quinolinecarboxylic acid derivatives are investigated for their immunosuppressive properties . This product is intended for research purposes as a building block in synthetic chemistry and for investigating biological activities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

70585-50-1

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

6-iodoquinoline-8-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14)

InChI Key

LUUJHZXJXVGGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)I

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Iodo 8 Quinolinecarboxylic Acid and Analogues

Reactivity of the Quinoline (B57606) Nucleus: Electrophilic and Nucleophilic Substitution

The quinoline ring system is a fused heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a complex reactivity pattern towards substitution reactions.

Electrophilic Substitution: The pyridine ring, due to the electron-withdrawing nature of the nitrogen atom, is deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions on the quinoline nucleus preferentially occur on the benzene ring, at positions 5 and 8. uop.edu.pkyoutube.comtutorsglobe.comresearchgate.net These reactions, however, often require vigorous conditions to proceed. uop.edu.pk For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pkresearchgate.net

Nucleophilic Substitution: Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at positions 2 and 4. uop.edu.pkyoutube.comtutorsglobe.comresearchgate.net This is because the attack at these positions leads to a more stable intermediate where the negative charge is accommodated by the electronegative nitrogen atom. youtube.com A classic example is the Chichibabin reaction, where quinoline reacts with sodamide to form 2-aminoquinoline. tutorsglobe.com Reaction with potassium hydroxide (B78521) at elevated temperatures yields 2-hydroxyquinoline. uop.edu.pk Organolithium reagents, such as n-butyllithium, also add to the 2-position. uop.edu.pk

Mechanistic Studies on Oxidation Processes of Hydroxyquinoline Carboxylic Acids

The oxidation of hydroxyquinoline carboxylic acids is a complex process influenced by the electronic environment and the presence of protons.

Electron Transfer Mechanisms in Aprotic Environments

In aprotic solvents, the initial step in the oxidation of hydroxyquinoline carboxylic acids can involve a simple electron transfer (ET) process. nih.gov For naphthoquinone carboxylic acid, a related compound, electrochemical studies have shown that in the absence of an intramolecular hydrogen bond, the first and second reduction steps are both ET processes. nih.gov The resulting radical anion and dianion are formed without an accompanying proton transfer. nih.gov

Role of Protonation in Electrochemical Oxidation

Protonation plays a crucial role in the redox chemistry of hydroxyquinoline carboxylic acids. unict.it In aqueous solutions, the protonation state of the molecule, which is dependent on the pH, significantly affects the oxidation potential. unict.itnih.gov For 8-hydroxyquinoline-2-carboxylic acid (8-HQA), the protonation sequence proceeds from the phenolate (B1203915) group to the quinolinic nitrogen and finally to the carboxylate group as the pH becomes more acidic. unict.it The presence of an intramolecular hydrogen bond can facilitate a proton-coupled electron transfer (PCET) mechanism. nih.gov In a bioinspired naphthoquinone model with an intramolecularly hydrogen-bonded carboxylic acid, the reduction potential was found to be significantly more positive than the unsubstituted analogue, indicating that the PCET process makes the reduction more favorable. nih.gov Spectroelectrochemical studies confirmed that the naphthoquinone/naphthoquinone radical anion couple is fully reversible, with the proton transfer being a key part of the redox cycle. nih.gov

Halogen-Metal Exchange and Isomerization Pathways in Iodo-quinolines

Halogen-metal exchange is a powerful synthetic tool for the functionalization of iodo-quinolines. This reaction involves the exchange of an iodine atom for a metal, typically lithium, to generate a highly reactive organometallic intermediate. wikipedia.org The rate of this exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting lithiated quinoline can then be reacted with various electrophiles to introduce new substituents.

Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving a reversible "ate-complex" and a single-electron transfer (SET) or radical pathway. princeton.edu The formation of an "ate-complex" has been supported by the crystallization of such an intermediate. wikipedia.org The Parham cyclization utilizes intramolecular halogen-metal exchange to construct heterocyclic systems. wikipedia.org

Carboxylic Acid Reactivity: Hydroxyl Group Substitution and Reduction

The carboxylic acid group of 6-iodo-8-quinolinecarboxylic acid exhibits characteristic reactivity, including substitution of the hydroxyl group and reduction to an alcohol.

The hydroxyl group of a carboxylic acid is a poor leaving group. msu.edulibretexts.org Therefore, its substitution by other nucleophiles requires prior activation. msu.edulibretexts.org This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). msu.edulibretexts.org These acid chlorides are highly susceptible to nucleophilic attack and can be readily converted into esters, amides, and other derivatives. solubilityofthings.comlibretexts.org

The reduction of the carboxylic acid group to a primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). msu.edusolubilityofthings.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the breakdown of the tetrahedral intermediate to an aldehyde, which is then further reduced to the alcohol. msu.edu

Intramolecular Interactions in Quinolinecarboxylic Acid Derivatives

Intramolecular interactions, particularly hydrogen bonding, can significantly influence the properties and reactivity of quinolinecarboxylic acid derivatives. mdpi.com In quinolone carboxylic acid derivatives, an intramolecular hydrogen bond can form between the carboxylic acid proton and the carbonyl oxygen of the quinolone ring, creating a quasi-ring structure that enhances stability. mdpi.com The strength of this hydrogen bond is influenced by the relative positions of the carbonyl group and the nitrogen heteroatom. mdpi.com Computational studies using Density Functional Theory (DFT) have shown that a polar environment can enhance the strength of these intramolecular hydrogen bonds. mdpi.com In some cases, these interactions can lead to proton-sharing events, especially in the solid phase. mdpi.com

In compounds where a carboxylic acid and an amine are tethered, an intramolecular reaction can occur to form a cyclic amide, known as a lactam. youtube.com This reaction can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acid chloride. youtube.com

Structural Characterization and Spectroscopic Analysis of 6 Iodo 8 Quinolinecarboxylic Acid

Spectroscopic Confirmation of Compound Structures

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR data for 6-Iodo-8-quinolinecarboxylic acid are not extensively reported in readily accessible scientific literature. However, based on the general principles of NMR spectroscopy and analysis of related quinoline (B57606) derivatives, a theoretical spectrum can be predicted.

For ¹H NMR, the aromatic protons on the quinoline ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the iodine atom at the 6-position and the carboxylic acid group at the 8-position. The proton of the carboxylic acid would likely be observed as a broad singlet at a significantly downfield chemical shift, potentially above δ 10 ppm, depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring would resonate in the aromatic region (approximately δ 120-150 ppm). The carbon atom attached to the iodine (C-6) would experience a shielding effect, shifting its resonance to a more upfield position compared to the unsubstituted parent compound. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position, typically in the range of δ 165-185 ppm.

Mass Spectrometry (MS, HRMS, MALDI-MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆INO₂), the theoretical monoisotopic mass is approximately 298.94 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the compound's elemental formula.

Fragmentation patterns observed in the mass spectrum would be characteristic of the quinoline carboxylic acid structure. Common fragmentation pathways could include the loss of the carboxylic acid group (CO₂H) or the iodine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the spectrum would be expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid.

Additionally, characteristic peaks for the C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1600 cm⁻¹ region. The C-I stretching vibration would appear at lower wavenumbers, typically below 600 cm⁻¹.

Solid-State Structure Determination via X-ray Crystallography

A definitive three-dimensional structure of a crystalline solid is obtained through single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

As of the current literature survey, a published crystal structure for this compound has not been identified. Such a study would be invaluable for understanding the planarity of the quinoline ring system, the orientation of the carboxylic acid group, and any intermolecular hydrogen bonding or halogen bonding interactions in the solid state.

Solution-State Spectroscopic Studies

Spectroscopic studies in solution can provide insights into the electronic properties of a molecule and its behavior in different solvent environments.

Derivatives and Structural Analogues of 6 Iodo 8 Quinolinecarboxylic Acid: Synthesis and Exploration

Synthesis of Substituted Iodoquinolinecarboxylic Acid Derivatives

A one-pot, three-component method has been developed for the synthesis of 6-iodo-substituted carboxy-quinolines. This reaction utilizes iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes or O-heterocycles as starting materials, with trifluoroacetic acid acting as a catalyst under acidic conditions. This approach is advantageous due to its rapid reaction times, use of a cost-effective catalyst, high product yields, and straightforward purification procedures. nih.gov

The structure of the aldehyde reactant significantly influences the synthesis. For instance, when an electron-withdrawing group is present at the para position of the aldehyde, the primary products are carboxy-quinolines. However, strongly deactivating groups like halogens and cyan can lead to the formation of by-products such as pyrrole-2-one or furan-2-one derivatives. nih.gov The formation of these side products is readily identified in proton NMR spectra by the appearance of two doublets with a 3 Hz coupling constant, which is characteristic of pyrrole-2-one or furan-2-one cores. nih.gov

A modified Doebner hydrogen-transfer reaction offers another route to synthesize substituted quinolines, particularly from anilines with electron-withdrawing groups, which typically result in low yields with the conventional Doebner reaction. nih.govacs.org This method is also applicable to anilines with electron-donating groups and can be scaled up for larger syntheses. nih.gov The reaction mechanism involves the formation of an imine intermediate from aniline (B41778) and benzaldehyde, which then reacts with pyruvic acid. Subsequent dehydration and hydrogen transfer lead to the final quinoline (B57606) product. nih.gov

Starting MaterialsReaction ConditionProductYieldReference
Iodo-aniline, pyruvic acid, phenyl-substituted aldehydes/O-heterocyclesTrifluoroacetic acid, reflux6-Iodo-substituted carboxy-quinolinesHigh nih.gov
Anilines with electron-withdrawing groups, benzaldehyde, pyruvic acidBF3·THF, MeCN, 65 °CSubstituted quinoline-4-carboxylic acidsGood nih.govacs.org

Introduction of Diverse Radical Groups and Heterocycles into Quinoline Carboxylic Acid Scaffolds

The functionalization of the quinoline core by introducing various radical groups and heterocyclic systems is a key strategy for creating new compounds with diverse properties. researchgate.net

One approach involves the radical-radical coupling of an aliphatic carboxylic acid and an α-ketocarbonyl through an organic photoredox catalysis reaction. This method generates a transient alkyl radical and a persistent ketyl radical, which then couple selectively. This allows for the introduction of primary, secondary, and tertiary alkyl substituents onto the ketone moieties of α-ketocarbonyls under mild conditions. nih.gov

Another strategy is the synthesis of quinoline-based hybrid heterocycles, which combines the quinoline scaffold with other heterocyclic units in a single molecule. thesciencein.org This can lead to molecules with enhanced biological activities and can help overcome issues related to drug resistance. For example, quinoline-benzimidazole hybrids have been synthesized and show potential pharmacological activities. researchgate.net The synthesis of these hybrids can be achieved through various methods, including the Pfitzinger reaction, which converts isatin (B1672199) and an α-methylene carbonyl into a quinoline-4-carboxylic acid in the presence of a base. nih.gov

Furthermore, covalent organic frameworks (COFs) linked with quinolinecarboxylic acid have been synthesized via a one-pot Doebner multicomponent reaction. mdpi.com These materials possess multiple binding sites, unique porous structures, and large conjugate systems, making them suitable for applications such as the removal of water-soluble pollutants. mdpi.com

Ring Fusions and Polycyclic Systems Derived from Quinolinecarboxylic Acids

The construction of fused polycyclic systems from quinolinecarboxylic acids leads to novel molecular architectures with potential biological significance. orientjchem.org These reactions, often termed ring-closing or annulation reactions, introduce new rings onto the quinoline framework. wikipedia.org

One method involves the PPA-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydro-quinoline-3-carboxylic acid derivatives to prepare nih.govresearchgate.netdiazepino[2,3-h]quinolone carboxylic acid and its benzo-homolog, tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid. nih.gov The necessary precursors are obtained by the reduction of their 8-nitro counterparts, which are synthesized by reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with β-alanine or anthranilic acid. nih.gov

Another approach is the intramolecular Pd-catalyzed alkene carboamination of substituted 2-allyl-N-(2-bromobenzyl)anilines. This reaction generates substituted tetrahydroindoloisoquinolines, a less common class of fused bicyclic heterocycles. nih.gov The substrates for this transformation are prepared in two steps from readily available 2-allylanilines and 2-bromobenzaldehyde (B122850) derivatives. nih.gov This method is notable for forming both a C-N and a C-C bond in a single ring-forming step with good stereocontrol. nih.gov

These synthetic strategies provide access to a variety of complex, polycyclic aromatic compounds, many of which are found in biologically active natural products. libretexts.org

Formation of Carboxamide and Hydrazide Derivatives from Quinolinecarboxylic Acids

The carboxylic acid group of quinolinecarboxylic acids serves as a versatile handle for the synthesis of various derivatives, most notably carboxamides and hydrazides. youtube.com These derivatives are often synthesized with the goal of exploring their biological activities. nih.govnih.gov

Carboxamide Synthesis: Quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides can be synthesized by reacting the corresponding carboxylic acids with various amines. koreascience.kr The reaction is typically carried out in the presence of a base like triethylamine (B128534) (TEA) and a coupling agent such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). koreascience.kr Another common method involves converting the carboxylic acid to its more reactive acyl chloride by treatment with thionyl chloride, followed by reaction with an amine. nih.gov

Hydrazide and Hydrazone Synthesis: Quinoline hydrazides are key intermediates for synthesizing a variety of biologically active compounds. They are typically prepared by reacting a quinoline carboxylic acid ester with hydrazine (B178648) hydrate. nih.gov These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones. eurekaselect.commdpi.com For instance, a series of 3-quinoline carboxylic acid hydrazide-hydrazones were synthesized by reacting 3-quinoline carboxylic acid hydrazide with various aldehydes. eurekaselect.com Similarly, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide was identified as a novel anti-cancer lead compound. nih.gov

Derivative TypeStarting MaterialReagentsProductReference
CarboxamideQuinoline-6-carboxylic acidAmines, TEA, BOPQuinoline-6-carboxamides koreascience.kr
CarboxamideQuinoline-6-carboxylic acidThionyl chloride, 2-aminophenolN-(2-hydroxyphenyl)quinoline-6-carboxamide nih.gov
HydrazideQuinoline carboxylic acid esterHydrazine hydrateQuinoline hydrazide nih.gov
Hydrazone3-Quinoline carboxylic acid hydrazideAldehydes3-Quinoline carboxylic acid hydrazide-hydrazones eurekaselect.com
HydrazoneQuinoline hydrazoneSubstituted carboxylic acids, EDCQuinoline-hydrazide scaffold nih.gov

Prenylated Quinolinecarboxylic Acid (PQA) Derivatives and their Synthesis

Prenylated quinolinecarboxylic acids (PQAs) represent a class of natural products and their synthetic derivatives that have garnered interest for their biological activities. A notable example is Ppc-1, a prenylated quinolinecarboxylic acid isolated from cellular slime molds, which exhibits mitochondrial uncoupling activity and has shown anti-obesity effects in vivo. nih.gov

The synthesis of Ppc-1 and its analogues has been undertaken to explore their structure-activity relationships. Research has shown that a triprenylated derivative of Ppc-1 displayed more potent mitochondrial uncoupling activity than the parent compound. nih.gov This synthetic derivative also demonstrated the ability to suppress weight gain in mice without causing tissue damage, highlighting its potential as a lead compound for the development of new anti-obesity drugs. nih.gov The synthesis of these complex molecules often involves multi-step sequences to introduce the prenyl groups onto the quinolinecarboxylic acid scaffold.

Development of Chiral Quinolinyl-Oxazoline Ligands from Quinolinecarboxylic Acids

Chiral quinolinyl-oxazoline ligands are valuable in asymmetric catalysis. Their synthesis often starts from quinolinecarboxylic acids. These bidentate ligands coordinate with metal centers, such as silver(I) and gold(I), to form stable complexes that can be used in various catalytic reactions. researchgate.net

The synthesis of these ligands typically involves the coupling of a quinolinecarboxylic acid with a chiral amino alcohol. For example, 2-[(S)-4-isopropyl-2-oxazolyl]quinoline and 2-[(S)-4-benzyl-2-oxazolyl]quinoline are enantiopure chiral ligands that have been synthesized and used to form complexes with Ag(I). researchgate.net Similarly, chiral pyridine (B92270) bis(oxazoline) ligands have been synthesized for use in nickel-catalyzed asymmetric cross-coupling reactions. The synthesis of these ligands often involves the reaction of a dicarboxylic acid derivative (like a di-imidate) with a chiral amino alcohol, followed by cyclization to form the oxazoline (B21484) rings. nih.gov

Theoretical and Computational Chemistry Studies of 6 Iodo 8 Quinolinecarboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecular systems, including quinoline (B57606) derivatives. These computational methods allow for the detailed analysis of molecular geometries, electronic distributions, and other key parameters that govern the behavior of molecules.

In the context of quinoline-based systems, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to determine optimized molecular structures. These calculations provide insights into bond lengths and angles, which can be compared with experimental data where available, often showing good agreement.

A critical aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental in understanding the electronic properties and reactivity of a molecule. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In various quinoline derivatives, the distribution of HOMO and LUMO densities reveals regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively.

Furthermore, DFT can be used to calculate various electronic properties such as ionization potential, electron affinity, and global reactivity descriptors like electronegativity, hardness, and softness. These parameters provide a quantitative measure of the molecule's stability and reactivity. For example, studies on related quinoline compounds have utilized DFT to predict nonlinear optical (NLO) properties, which are crucial for applications in materials science.

Molecular Orbital Analysis for Reactivity Insights

Molecular orbital analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs) which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides profound insights into the chemical reactivity of a molecule. researchgate.netwuxiapptec.comyoutube.com The energy and spatial distribution of these orbitals are key determinants of how a molecule will interact with other chemical species. wuxiapptec.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. youtube.commasterorganicchemistry.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. youtube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. researchgate.netyoutube.com A smaller gap generally indicates a more reactive species, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

For quinoline derivatives, the locations of the HOMO and LUMO lobes on the molecular structure highlight the most probable sites for nucleophilic and electrophilic attacks, respectively. For instance, in many organic reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the reaction pathway. masterorganicchemistry.com Computational studies on various quinoline-based systems have demonstrated that substituents on the quinoline ring can significantly alter the energies and distributions of the HOMO and LUMO, thereby tuning the molecule's reactivity. researchgate.netresearchgate.net For example, electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. wuxiapptec.com

This type of analysis is instrumental in predicting the outcomes of chemical reactions, such as cycloadditions, by identifying the most favorable orbital interactions between reacting molecules. masterorganicchemistry.com

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. rsc.orgresearchgate.net By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surface (PES) of a reaction, identifying key stationary points including reactants, products, intermediates, and transition states. smu.edu

The process typically begins with the optimization of the geometries of the reactants and products. Following this, various possible reaction pathways are proposed and investigated. A crucial step is the location of the transition state (TS) for each elementary step of the reaction. The TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.com Tools like relaxed surface scans can be utilized to obtain an initial guess for the TS geometry. youtube.com

Once the transition states are located and confirmed, Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that the identified TS correctly connects the corresponding reactants and products on the PES. smu.edu The energy difference between the reactants and the transition state provides the activation energy barrier, a critical factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. mdpi.com

For complex reactions, this computational approach allows for the step-by-step analysis of bond formation and breaking processes. youtube.com It can reveal the presence of short-lived intermediates that might be undetectable experimentally. smu.edu In the context of quinoline chemistry, computational modeling can be applied to understand various transformations, such as cycloaddition reactions or functional group modifications, by detailing the electronic and structural changes that occur throughout the reaction. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. These predictions are often based on calculations of the molecule's electronic and vibrational states.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of a molecule. masterorganicchemistry.com This is typically done using methods like Density Functional Theory (DFT). iosrjournals.org The calculation provides a set of vibrational modes and their corresponding frequencies and intensities. iosrjournals.org While there can be systematic overestimations of the calculated frequencies due to the neglect of anharmonicity, these can often be corrected using scaling factors. iosrjournals.org The predicted spectrum, with its characteristic peaks for different functional groups (e.g., C=O, O-H), can be compared with an experimental IR spectrum to aid in its assignment and to support the proposed molecular structure. masterorganicchemistry.comyoutube.commdpi.com

By simulating these spectra, researchers can gain a deeper understanding of the relationship between a molecule's structure and its spectroscopic signatures. This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis.

Applications in Chemical and Biological Research

Applications in Advanced Organic Synthesis Methodologies

The reactivity of the iodo and carboxylic acid functional groups on the quinoline (B57606) framework allows for its use in a range of synthetic transformations, making it a key building block for constructing more complex molecular architectures.

Role as Substrates in Palladium-Catalyzed Carbonylative Coupling

6-Iodo-8-quinolinecarboxylic acid serves as an exemplary aryl iodide substrate for palladium-catalyzed carbonylative coupling reactions. In these processes, carbon monoxide is inserted into the carbon-iodine bond, a transformation facilitated by a palladium catalyst. This reaction is a powerful tool for synthesizing quinoline derivatives bearing carbonyl-containing functional groups, such as esters, amides, and ketones. The presence of the iodine atom at the 6-position is crucial, as its high reactivity as a leaving group in the oxidative addition step to the palladium(0) center initiates the catalytic cycle. The subsequent steps involving CO insertion and nucleophilic attack lead to the formation of the desired carbonyl derivative. This methodology provides a direct and efficient route to functionalized quinolines that are valuable intermediates in medicinal chemistry and materials science.

Precursors for Chiral Ligands in Asymmetric Catalysis

The quinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. 8-Quinolinecarboxylic acid and its derivatives can be converted into chiral ligands, such as quinolinyl-oxazolines, which are effective in metal-catalyzed enantioselective reactions. For instance, chiral ligands derived from 8-quinolinecarboxylic acid have been successfully employed in copper(I)-catalyzed asymmetric cyclopropanation of styrenes with diazoacetates, yielding 2-phenylcyclopropane carboxylates with moderate enantiomeric excesses.

While this compound itself is not chiral, it serves as a valuable precursor for more elaborate chiral ligands. The carboxylic acid group at the 8-position provides a handle for coupling with chiral auxiliaries or amines to introduce the necessary stereogenic centers. Furthermore, the iodine atom at the 6-position offers a site for further synthetic modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings). This allows for the introduction of bulky or electronically-tuned substituents that can fine-tune the steric and electronic properties of the resulting ligand, potentially enhancing enantioselectivity in catalytic processes like Ru-catalyzed hydrogenation or Cu(II)-catalyzed cyclopropanation.

Reagents for Functional Group Interconversions

Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. This compound possesses two key functional groups that can be readily converted into a variety of other functionalities.

Transformations of the Carboxylic Acid Group: The carboxylic acid at the 8-position can undergo a wide range of reactions. It can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). It can also be converted to esters through Fischer esterification, to amides via coupling with amines using reagents like DCC or EDC, or to acyl chlorides using thionyl chloride (SOCl₂), which are themselves versatile intermediates.

Transformations of the Iodo Group: The iodo group at the 6-position is an excellent leaving group in nucleophilic aromatic substitution reactions and is highly reactive in metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon bonds (e.g., via Suzuki or Sonogashira coupling) or carbon-nitrogen bonds (e.g., via Buchwald-Hartwig amination), dramatically increasing the molecular complexity and diversity of accessible quinoline derivatives.

These interconversions allow chemists to use this compound as a starting material to access a broad library of substituted quinolines for various research applications.

Investigation of In Vitro Biological Activities and Mechanisms

Recent research has focused on 6-iodo-substituted carboxy-quinolines as promising scaffolds for the development of new antimicrobial agents. nih.govmdpi.comresearchgate.netmdpi.comnih.gov Derivatives of this core structure have been synthesized and evaluated for their ability to combat various microbial pathogens.

Antimicrobial Activity against Specific Bacterial and Fungal Strains

A library of 6-iodo-quinoline derivatives has been tested in vitro to determine their antimicrobial efficacy. nih.govmdpi.com The minimum inhibitory concentration (MIC) values were determined using the binary microdilution method. nih.govmdpi.com The results indicate that these compounds exhibit varying levels of activity depending on the specific microbial strain and the nature of the substituents on the quinoline core. nih.govmdpi.com

Staphylococcus epidermidis : All tested compounds derived from the 6-iodo-quinoline scaffold demonstrated antibacterial effects against this Gram-positive bacterium. nih.govmdpi.com Certain derivatives showed significantly higher activity compared to the parent structure, indicating that specific substitutions can enhance antibacterial potency. nih.gov

Klebsiella pneumoniae : In contrast to their effect on S. epidermidis, the iodo-quinoline derivatives were found to be ineffective against the Gram-negative bacterium K. pneumoniae. nih.govmdpi.com This lack of activity is likely due to the distinctive and less permeable outer membrane characteristic of Gram-negative bacteria. nih.gov

Candida parapsilosis : The compounds showed varied degrees of antifungal activity against this opportunistic fungal pathogen. nih.govmdpi.com Some derivatives displayed notable efficacy, suggesting the potential of this chemical class in developing new antifungal agents. nih.gov

MicroorganismCompound ClassObserved Activity
S. epidermidis (Gram-positive)6-Iodo-quinoline derivativesAll tested compounds exhibited antibacterial effects. nih.govmdpi.com
K. pneumoniae (Gram-negative)6-Iodo-quinoline derivativesNo antibacterial effect was observed. nih.govmdpi.com
C. parapsilosis (Fungus)6-Iodo-quinoline derivativesVarying degrees of antifungal activity were observed among the derivatives. nih.govmdpi.com

Effects on Microbial Adhesion and Biofilm Development

Biofilm formation is a critical factor in the pathogenicity of many microorganisms, as it confers increased resistance to antimicrobial agents. The initial stage of biofilm development involves microbial adhesion to a surface. The effect of iodo-quinoline derivatives on this crucial first step has been investigated. nih.govmdpi.com The minimum inhibitory concentrations for microbial adhesion (MICMA) were determined. mdpi.com

It was found that a majority of the tested substances effectively prevent the adherence of S. epidermidis cells. mdpi.com Several derivatives, particularly those labeled 4d, 4t, 4e, and 4c in the source study, showed greater activity in preventing adhesion compared to the basic parent structure, highlighting their potential as anti-biofilm agents. mdpi.com

MicroorganismCompound ClassEffect on Adhesion/Biofilm
S. epidermidis6-Iodo-quinoline derivativesThe majority of tested compounds prevent the adherence of cells, inhibiting the initial stage of biofilm development. mdpi.com

Enzyme Inhibitory Studies (e.g., p21-activated kinase 2 (PAK2) inhibition)

The p21-activated kinases (PAKs) are a family of enzymes that play a critical role in various cellular functions, including cell growth, apoptosis, and motility. frontiersin.org Because of their involvement in oncogenic signaling pathways, PAKs, including PAK2, are considered important targets for the development of new therapeutic agents. frontiersin.orgnih.govaacrjournals.org These kinases are effectors for small GTP-binding proteins like CDC42 and RAC1. wikipedia.orgmedchemexpress.com While various inhibitors of the PAK family have been developed and studied, a review of available research indicates no specific studies focused on the inhibitory activity of this compound against p21-activated kinase 2 (PAK2).

Antiproliferative Investigations in Specific Cell Lines (e.g., MDA-MB-231 cells)

The MDA-MB-231 cell line is a widely used model in cancer research, representing a type of aggressive, triple-negative breast cancer. nih.govscielo.br Numerous studies have evaluated the antiproliferative effects of various natural and synthetic compounds on this cell line. nih.govmdpi.commdpi.com These investigations are crucial for identifying potential new anticancer agents. However, there are no documented findings from the provided search results regarding the specific antiproliferative activity of this compound against MDA-MB-231 cells.

Modulation of Inflammatory Pathways (e.g., NF-κB activity, NO inhibition)

Inflammatory processes are complex and involve multiple signaling pathways. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes. nih.govnih.govfrontiersin.orgwikipedia.org Another key molecule in inflammation is nitric oxide (NO); its overproduction is associated with various inflammatory diseases, making the inhibition of nitric oxide synthase (NOS) a therapeutic target. nih.govsigmaaldrich.comresearchgate.netdovepress.commdpi.com Despite the importance of these pathways, research specifically detailing the modulation of NF-κB activity or nitric oxide production by this compound is not available in the current literature search results.

Immunosuppressive Effects on Interleukin Production in Cell Cultures (e.g., IL-2 in Jurkat cells, IL-31 in dorsal root ganglion cultures)

The study of interleukin production is key to understanding immune regulation. Interleukin-2 (IL-2) is a vital cytokine for T-cell activation, and its production by cell lines like Jurkat T-cells is a common model for assessing immunomodulatory effects. nih.govnih.govresearchgate.netresearchgate.net Interleukin-31 (IL-31) and its receptor (IL-31RA) are implicated in the sensation of itch and skin inflammation, with signaling occurring in dorsal root ganglion (DRG) neurons. biorxiv.orgnih.govresearchgate.netmdpi.comnih.gov There is currently a lack of specific research data on the immunosuppressive effects of this compound on the production of IL-2 in Jurkat cells or its impact on IL-31 pathways in dorsal root ganglion cultures.

Applications in Plant Biofortification and Agricultural Science

The application of iodine compounds in agriculture is an emerging field aimed at enhancing the nutritional value of crops and improving plant resilience.

Impact on Plant Growth, Yield, and Resistance to Stress

Beyond nutritional enrichment, certain iodoquinoline compounds have been shown to positively impact plant physiology. Studies indicate that these organic iodine forms can have a biostimulating effect, leading to increased yield and enhanced resistance to stress, partly due to an increase in polyphenolic compounds. researchgate.netnih.gov For instance, lettuce supplemented with 5-chloro-7-iodo-8-quinolinol showed a significant weight gain. nih.govnih.gov While these findings highlight the potential of the iodoquinoline chemical class in agriculture, specific research detailing the impact of this compound on plant growth, yield, or stress resistance is not available. mdpi.com

Table 1: Effects of Various Iodoquinolines on Lettuce (Lactuca sativa L.) Growth

CompoundConcentrationObservationSource
5-chloro-7-iodo-8-quinolinol5 µM26.48% increase in whole plant weight compared to control. nih.govnih.gov
8-hydroxy-7-iodo-5-quinolinesulfonic acid5 µMIodine content 221.7 times higher than in control plants. nih.govnih.gov
General Iodoquinolines5 µMAverage whole plant weight gain of 17.84%. nih.gov

Note: The data in this table pertains to the specified iodoquinoline compounds, as no equivalent research findings were available for this compound.

Q & A

Basic: What are the common synthetic routes for 6-Iodo-8-quinolinecarboxylic acid, and what critical parameters influence yield and purity?

The synthesis of iodinated quinolinecarboxylic acids typically involves multi-step protocols, including halogenation, cyclization, and functional group modifications. For example:

  • Halogenation : Direct iodination of the quinoline core using iodine sources (e.g., I₂ with oxidizing agents like HIO₃) under controlled temperature (60–80°C) to avoid over-iodination.
  • Carboxylic Acid Formation : Hydrolysis of ester precursors or oxidation of methyl groups using KMnO₄ or CrO₃ under acidic conditions .
    Critical parameters include:
  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility and reactivity.
  • pH Control : Acidic conditions stabilize intermediates during cyclization .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Basic: What spectroscopic techniques are employed to characterize quinolinecarboxylic acid derivatives?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm; carboxylic acid proton at δ 12–14 ppm).
    • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and iodine-induced deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₆INO₂ at m/z 289.9504) and fragmentation patterns .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in biological data (e.g., antimicrobial potency) often arise from methodological variations:

  • Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative), inoculum size, or incubation time affect MIC values. Standardize using CLSI guidelines .
  • Structural Analog Comparison : Compare substituent effects using SAR tables (e.g., iodine at position 6 vs. fluorine at position 7 in fluoroquinolones). Iodine’s bulkiness may reduce membrane permeability but enhance halogen bonding with targets .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .

Advanced: What strategies optimize the regioselective introduction of iodine in quinolinecarboxylic acid synthesis?

Regioselectivity challenges arise due to quinoline’s multiple reactive positions. Approaches include:

  • Directing Groups : Use nitro (-NO₂) or methoxy (-OCH₃) groups at position 8 to direct electrophilic iodination to position 6 via steric/electronic effects .
  • Metal-Mediated Reactions : Pd-catalyzed C-H iodination with directing groups (e.g., picolinamide) enhances selectivity .
  • Computational Modeling : DFT calculations predict electron density distribution to identify reactive sites .

Basic: What are the primary challenges in purifying this compound, and how are they addressed?

Challenges include:

  • Low Solubility : Poor solubility in common solvents (e.g., water, ethanol). Use DMF for dissolution followed by dropwise addition to ice-water for precipitation .
  • Byproduct Formation : Remove unreacted iodine via sodium thiosulfate washes .
  • Hygroscopicity : Store under inert atmosphere (N₂/Ar) in desiccators .

Advanced: How does the electronic effect of iodine substitution influence the reactivity of quinolinecarboxylic acids in further derivatization?

Iodine’s strong electron-withdrawing effect:

  • Activates Carboxylic Acid : Enhances electrophilicity for amide coupling (e.g., EDC/HOBt-mediated reactions with amines) .
  • Facilitates Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at position 6 .
  • Redox Stability : Iodine’s oxidation potential may require inert conditions to prevent decomposition during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.